molecular formula C10H16O2 B13311297 1-Cyclopentyl-2-methylbutane-1,3-dione

1-Cyclopentyl-2-methylbutane-1,3-dione

Cat. No.: B13311297
M. Wt: 168.23 g/mol
InChI Key: XAIBLRIHPRWSFK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-methylbutane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopentyl ring attached to a butane chain with two ketone groups at positions 1 and 3. The molecular formula for this compound is C11H18O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-methylbutane-1,3-dione can be achieved through various methods. One common approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, resulting in the formation of 2-methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-methylbutane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Cyclopentyl-2-methylbutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-2-methylbutane-1,3-dione is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-cyclopentyl-2-methylbutane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-7(8(2)11)10(12)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3

InChI Key

XAIBLRIHPRWSFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1CCCC1

Origin of Product

United States

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